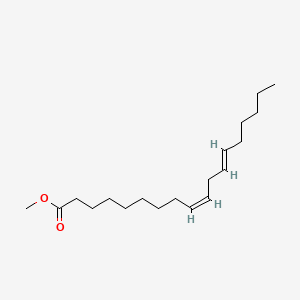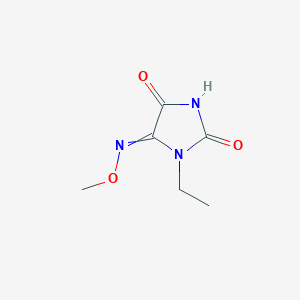
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves complex chemical reactions. For instance, one study explored its role as an intermediate in the 17-dehydroxylation of cortisol to a 17-deoxy-21-oic acid using mouse liver as the enzyme source. The study utilized tritium-labeled F enol aldehyde (a form of the compound) and found that its metabolic products include a 17-deoxy-21-oic acid, indicating stereospecific conversion from the enol aldehyde to hydroxy acid (Singer, Iohan, & Monder, 1986).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various spectroscopic methods. The compound exhibits cis and trans isomeric forms, with a ratio of approximately 3:1, which plays a crucial role in its biological and chemical behavior. The specific arrangement of hydroxy and oxo groups on the pregnane skeleton is critical for its activity and interactions with enzymes (Singer, Iohan, & Monder, 1986).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including oxidative and reductive processes. One notable reaction is its conversion to 11 beta,20-dihydroxy-3-oxopregna-4-en-21-oic acid through metabolic pathways. This conversion is stereospecific, highlighting the importance of the compound's structure in its biological transformations (Singer, Iohan, & Monder, 1986).
Physical Properties Analysis
Although specific details on the physical properties of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al are not extensively documented, the properties such as melting point, solubility, and crystalline form can be inferred based on its structural analogs. These properties are influenced by the compound's molecular structure, particularly its functional groups and stereochemistry.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are significantly influenced by its functional groups. The presence of hydroxy and oxo groups makes it a reactive intermediate in various steroid metabolism pathways. Its participation in enzymatic reactions highlights its biochemical relevance and the importance of its chemical properties in biological systems (Singer, Iohan, & Monder, 1986).
Wissenschaftliche Forschungsanwendungen
Polymer/Boehmite Nanocomposites
Boehmite alumina nanoparticles, with their versatile synthesis routes and functionalization possibilities, have been studied for their potential to improve mechanical and novel functional properties in polymers. The incorporation of these nanoparticles into polymers and polymer composites through different methods demonstrates the innovative approach towards enhancing material properties for various applications (J. Karger‐Kocsis & L. Lendvai, 2018).
Microbial Steroid Metabolism
Microbial 17β-reduction is a key reaction in the microbial metabolism of steroids, playing a role in the detoxication of exogenic steroids and the regulation of reducing equivalent pools. This process is significant for the pharmaceutical industry, highlighting the biotechnological applications for the production of 17β-hydroxy and 17-oxosteroids, demonstrating the microbial versatility in steroid transformations (M. Donova, O. Egorova & V. Nikolayeva, 2005).
Gonadal Steroids in Eel Maturation
In the Japanese eel, Anguilla japonica, certain gonadal steroids, notably 17α, 20β-dihydroxy-4-pregnen-3-one (17α, 20β-diOHprog), play a crucial role in final gonadial maturation, underlining the specific hormonal requirements for reproductive processes in aquatic species (K. Yamauchi, 1990).
2-Oxo Acid Dehydrogenase Complexes
2-Oxo acid dehydrogenase complexes, crucial metabolic checkpoints, have been reviewed for their architectural, catalytic, and regulatory principles. The use of synthetic phosphonate and phosphinate analogs of 2-oxo acids to inhibit these complexes offers insights into regulating metabolism for therapeutic benefits, demonstrating the interplay between metabolic regulation and potential medical applications (A. Artiukhov, A. Graf & V. Bunik, 2016).
Aluminum in Neurodegenerative Disorders
Aluminum's neurotoxic potential and its association with neurodegenerative diseases like Alzheimer's have been examined, highlighting the need for effective chelation strategies to mitigate aluminum's adverse effects on human health. Hydroxypyridinones have been discussed as promising aluminum chelators, underlining the intersection of chemistry and neurobiology in addressing metal-induced neurotoxicity (M. A. Santos, 2002).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
105562-13-8 |
|---|---|
Produktname |
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al |
Molekularformel |
C₂₁H₂₈O₄ |
Molekulargewicht |
344.44 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




